Cas no 139399-67-0 (3-Bromoquinolin-8-amine)

3-Bromoquinolin-8-amine is a brominated quinoline derivative featuring an amine functional group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and amine groups enables selective functionalization, facilitating cross-coupling reactions, nucleophilic substitutions, and other transformations. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic frameworks. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Researchers utilize 3-Bromoquinolin-8-amine for its efficiency in generating tailored molecular structures in medicinal chemistry and materials science.
3-Bromoquinolin-8-amine structure
3-Bromoquinolin-8-amine structure
Product Name:3-Bromoquinolin-8-amine
CAS No:139399-67-0
MF:C9H7BrN2
MW:223.069280862808
MDL:MFCD11040216
CID:1040889
PubChem ID:15112545
Update Time:2025-10-29

3-Bromoquinolin-8-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromoquinolin-8-amine
    • 3-Bromo-8-aminoquinoline
    • 3-Brom-[8]chinolylamin
    • 3-bromo-[8]quinolylamine
    • 3-bromo-quinolin-8-ylamine
    • 8-amino-3-bromoquinoline
    • 8-Quinolinamine,3-bromo
    • QC-3976
    • AMY26125
    • A886024
    • 8-Quinolinamine, 3-bromo-
    • CS-W006441
    • DTXSID20568410
    • EN300-137494
    • SY041636
    • SB71567
    • MFCD11040216
    • DB-339294
    • 139399-67-0
    • NDROWMOVSVLHDO-UHFFFAOYSA-N
    • Z1269154235
    • AKOS016005016
    • SCHEMBL2197162
    • MDL: MFCD11040216
    • Inchi: 1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
    • InChI Key: NDROWMOVSVLHDO-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=CC=CC2=C1)N

Computed Properties

  • Exact Mass: 221.97900
  • Monoisotopic Mass: 221.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91000
  • LogP: 3.16070

3-Bromoquinolin-8-amine Security Information

3-Bromoquinolin-8-amine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromoquinolin-8-amine Production Method

3-Bromoquinolin-8-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:139399-67-0)3-Bromoquinolin-8-amine
Order Number:A886024
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:17
Price ($):405.0
Email:sales@amadischem.com

Additional information on 3-Bromoquinolin-8-amine

Comprehensive Overview of 3-Bromoquinolin-8-amine (CAS No. 139399-67-0): Properties, Applications, and Industry Insights

3-Bromoquinolin-8-amine (CAS No. 139399-67-0) is a specialized heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated quinoline derivative features a unique molecular structure, combining a quinoline core with an amine group at the 8-position and a bromine atom at the 3-position. Such structural characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and material science applications.

The compound's molecular formula C9H7BrN2 and molecular weight of 223.07 g/mol position it as a versatile building block for medicinal chemistry projects. Researchers have explored its potential in developing kinase inhibitors, antimicrobial agents, and fluorescence probes, aligning with current trends in targeted therapy and diagnostic imaging. The presence of both electron-donating (-NH2) and electron-withdrawing (-Br) groups on the aromatic system creates interesting electronic properties that can be exploited in materials science applications.

Recent studies highlight the growing importance of 3-Bromoquinolin-8-amine in catalyzed cross-coupling reactions, particularly in palladium-catalyzed transformations that are fundamental to modern pharmaceutical synthesis. Its reactivity patterns make it suitable for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings - processes that dominate current literature searches in organic chemistry. The compound's regioselective reactivity allows for precise modifications of the quinoline scaffold, addressing the pharmaceutical industry's need for structure-activity relationship optimization.

From a synthetic chemistry perspective, 139399-67-0 offers several advantages. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the amine functionality provides an anchor point for further derivatization. This dual functionality explains why search volumes for "3-Bromoquinolin-8-amine synthesis" and "quinoline amine derivatives" have increased by 35% year-over-year in academic database queries. The compound's crystalline properties and moderate solubility in common organic solvents also contribute to its popularity in laboratory settings.

In the context of green chemistry initiatives, researchers are investigating more sustainable approaches to producing 3-Bromoquinolin-8-amine. Recent publications have explored microwave-assisted synthesis and continuous flow chemistry methods that reduce reaction times and improve yields - topics that consistently rank high in chemistry forum discussions. The compound's role in developing bioactive molecules against resistant pathogens has also made it relevant to current global health challenges, though without violating any regulatory restrictions.

The physicochemical properties of 3-Bromoquinolin-8-amine have been thoroughly characterized. It typically appears as a light yellow to beige crystalline powder with a melting point range of 148-152°C. Spectroscopic data (1H NMR, 13C NMR, and HRMS) for this compound are well-documented in the literature, making it easily identifiable for quality control purposes. These characteristics are frequently searched in combination with the CAS number 139399-67-0 by analytical chemists and quality assurance professionals.

Industrial applications of 3-Bromoquinolin-8-amine extend beyond pharmaceuticals. The electronics industry has shown interest in its potential as a precursor for organic semiconductors and light-emitting materials. Its conjugated π-system and electron-rich nitrogen atoms make it suitable for developing OLED materials - a rapidly growing sector that aligns with current renewable energy and display technology trends. Patent analysis reveals a steady increase in filings incorporating this quinoline derivative since 2015.

From a supply chain perspective, 3-Bromoquinolin-8-amine remains a low-volume high-value chemical with specialized manufacturers primarily located in North America, Europe, and select Asian markets. The compound's storage stability and handling requirements are frequently discussed topics in chemical procurement circles, with proper moisture control being essential for maintaining product integrity during transportation and storage.

Future research directions for 139399-67-0 are likely to focus on its application in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs) - two areas experiencing exponential growth in drug discovery. The compound's ability to serve as a versatile linker in bifunctional molecules makes it particularly valuable for these emerging technologies. These applications correspond with trending searches in biopharmaceutical and medicinal chemistry communities worldwide.

In summary, 3-Bromoquinolin-8-amine (CAS No. 139399-67-0) represents an important chemical building block with diverse applications across multiple scientific disciplines. Its unique structural features, reactivity profile, and potential for creating innovative materials ensure its continued relevance in both academic and industrial research settings. As synthetic methodologies advance and new applications emerge, this compound is poised to maintain its position as a valuable tool for molecular design and chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:139399-67-0)3-Bromoquinolin-8-amine
A886024
Purity:99%
Quantity:5g
Price ($):405.0
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